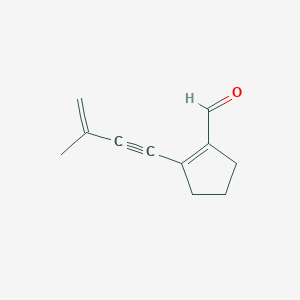
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde, also known as MBC, is a chemical compound that has been widely studied for its potential applications in scientific research. MBC is a highly reactive aldehyde that has been used in a variety of synthetic reactions to create new compounds with unique properties. In
Mechanism of Action
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde is a highly reactive aldehyde that can undergo a variety of chemical reactions. In biological systems, this compound can react with amino acids, nucleotides, and other biomolecules to form covalent adducts. These adducts can alter the function of the biomolecules, leading to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in DNA replication and repair, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde in lab experiments is its high reactivity, which allows for the synthesis of new compounds with unique properties. However, this compound is also highly toxic and can be difficult to handle safely. Additionally, the reactivity of this compound can make it difficult to control the outcome of reactions, which can lead to the formation of unwanted byproducts.
Future Directions
There are many potential future directions for research on 2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the use of this compound as a probe for studying enzyme kinetics and other biological processes. Additionally, there is interest in exploring the potential applications of this compound in materials science, particularly in the development of new materials with unique properties.
Synthesis Methods
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde can be synthesized by reacting 2-cyclopenten-1-one with 3-methyl-3-butyn-1-ol in the presence of a palladium catalyst. The reaction produces this compound as a yellow oil, which can be purified using distillation or chromatography. The yield of the reaction is typically around 60-70%.
Scientific Research Applications
2-(3-Methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde has been used in a variety of scientific research applications, including as a building block for the synthesis of new compounds, as a reagent in organic chemistry reactions, and as a probe for studying enzyme kinetics. This compound has also been used in the development of new drugs, particularly for the treatment of cancer and other diseases.
properties
CAS RN |
184155-06-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(3-methylbut-3-en-1-ynyl)cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)6-7-10-4-3-5-11(10)8-12/h8H,1,3-5H2,2H3 |
InChI Key |
WBWHQCPCEWKJRY-UHFFFAOYSA-N |
SMILES |
CC(=C)C#CC1=C(CCC1)C=O |
Canonical SMILES |
CC(=C)C#CC1=C(CCC1)C=O |
synonyms |
1-Cyclopentene-1-carboxaldehyde, 2-(3-methyl-3-buten-1-ynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)





![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)



![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)